Cas no 906543-03-1 ((5-Fluoro-1-methyl-1H-indol-2-yl)methanol)

(5-Fluoro-1-methyl-1H-indol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (5-Fluoro-1-methyl-1H-indol-2-yl)methanol
- (5-fluoro-1-methylindol-2-yl)methanol
- AKOS005174838
- SCHEMBL3280367
- 906543-03-1
- F92206
- CS-0321896
- LS-04583
- MFCD12402537
- ALBB-014490
- 1H-indole-2-methanol, 5-fluoro-1-methyl-
- DB-413997
- STL429887
- 5-Fluoro-1-methyl-1H-indole-2-methanol
-
- MDL: MFCD12402537
- Inchi: InChI=1S/C10H10FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3
- InChI Key: DMKZFZXTQRDFOK-UHFFFAOYSA-N
- SMILES: CN1C(=CC2=CC(=CC=C21)F)CO
Computed Properties
- Exact Mass: 179.074642105g/mol
- Monoisotopic Mass: 179.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 25.2Ų
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM239785-1g |
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol |
906543-03-1 | 95%+ | 1g |
$400 | 2024-07-20 | |
Chemenu | CM239785-1g |
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol |
906543-03-1 | 95%+ | 1g |
$378 | 2021-08-04 | |
1PlusChem | 1P00JDHN-500mg |
(5-fluoro-1-methyl-1H-indol-2-yl)methanol |
906543-03-1 | 97% | 500mg |
$233.00 | 2024-04-20 | |
A2B Chem LLC | AJ03147-250mg |
(5-Fluoro-1-methyl-1h-indol-2-yl)methanol |
906543-03-1 | 97% | 250mg |
$147.00 | 2024-05-20 | |
A2B Chem LLC | AJ03147-100mg |
(5-Fluoro-1-methyl-1h-indol-2-yl)methanol |
906543-03-1 | 97% | 100mg |
$113.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392566-250mg |
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol |
906543-03-1 | 97% | 250mg |
¥1728.00 | 2024-04-26 | |
1PlusChem | 1P00JDHN-100mg |
(5-fluoro-1-methyl-1H-indol-2-yl)methanol |
906543-03-1 | 97% | 100mg |
$116.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXS207-500mg |
(5-fluoro-1-methyl-indol-2-yl)methanol |
906543-03-1 | 97% | 500mg |
¥1490.0 | 2024-04-16 | |
A2B Chem LLC | AJ03147-1g |
(5-Fluoro-1-methyl-1h-indol-2-yl)methanol |
906543-03-1 | >95% | 1g |
$648.00 | 2023-12-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392566-1g |
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol |
906543-03-1 | 97% | 1g |
¥5400.00 | 2024-04-26 |
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol Related Literature
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
Additional information on (5-Fluoro-1-methyl-1H-indol-2-yl)methanol
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol (CAS No. 906543-03-1): A Comprehensive Overview
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol, with the CAS number 906543-03-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of (5-Fluoro-1-methyl-1H-indol-2-yl)methanol consists of an indole core with a fluorine substituent at the 5-position and a methyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for further investigation.
Recent studies have highlighted the importance of (5-Fluoro-1-methyl-1H-indol-2-yl)methanol in the context of drug discovery and development. One notable area of research involves its potential as a modulator of serotonin receptors. Serotonin, a key neurotransmitter, plays a crucial role in regulating mood, sleep, and other physiological processes. Compounds that can selectively modulate serotonin receptors have significant therapeutic potential for treating conditions such as depression, anxiety, and sleep disorders.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of (5-Fluoro-1-methyl-1H-indol-2-yl)methanol for various serotonin receptor subtypes. The results demonstrated that this compound exhibits high affinity for the 5-HT2A receptor, which is implicated in several psychiatric disorders. This finding suggests that (5-Fluoro-1-methyl-1H-indol-2-yl)methanol could serve as a lead compound for developing more effective and selective serotonin receptor modulators.
Beyond its potential as a serotonin receptor modulator, (5-Fluoro-1-methyl-1H-indol-2-yl)methanol has also been explored for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. A study published in the European Journal of Pharmacology evaluated the anti-inflammatory effects of this compound using both in vitro and in vivo models. The results indicated that (5-Fluoro-1-methyl-1H-indol-2-yl)methanol effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The pharmacokinetic properties of (5-Fluoro-1-methyl-1H-indol-2-y l)methanol have also been studied to assess its suitability for therapeutic applications. Research has shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
In addition to its therapeutic potential, (5-F luoro - 1 -methyl - 1 H - indol - 2 - yl )methanol strong > has been used as a building block in synthetic chemistry to develop more complex molecules with enhanced biological activities. For example, chemists have synthesized derivatives of this compound by introducing additional functional groups or modifying existing ones to optimize their pharmacological properties. These efforts have led to the discovery of several novel compounds with improved potency and selectivity.
The safety profile of < strong > ( 5 - Fluoro - 1 - methyl - 1 H - indol - 2 - yl )methanol strong > is another important aspect that has been extensively studied. Preclinical toxicology studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new chemical entity, ongoing safety monitoring is essential to ensure its long-term safety and efficacy.
In conclusion, < strong > ( 5 - Fluoro - 1 - methyl - 1 H - indol - 2 - yl )methanol strong > ( CAS No . 906543 - 03 - 1 ) represents a promising compound with diverse biological activities and therapeutic potential . Its unique structural features , combined with favorable pharmacokinetic properties , make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research . As ongoing studies continue to unravel its full potential , it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents . p > article > response >
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